N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide
Description
N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide (CAS: 240815-48-9) is a heterocyclic compound featuring a 1H-imidazole-5-carboxamide core linked to a 2-chloropyridin-3-yl substituent. Its molecular formula is C₉H₇ClN₄O, with a molecular weight of 238.63 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting viral proteases and other enzymes .
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-8-6(2-1-3-12-8)14-9(15)7-4-11-5-13-7/h1-5H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPLTQIEUPUYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478200 | |
| Record name | N-(2-Chloropyridin-3-yl)-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240815-48-9 | |
| Record name | N-(2-Chloropyridin-3-yl)-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide typically involves the reaction of 2-chloropyridine with imidazole derivatives. One common method includes the use of a coupling reaction between 2-chloropyridine and an imidazole-5-carboxamide precursor under basic conditions. The reaction is often carried out in a solvent such as toluene or ethanol, with a base like triethylamine to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown promising results in the development of new drugs for treating various diseases, including infections and cancer .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Imidazole-Carboxamide Moieties
Compound A : (R)-N-(4-(tert-butyl)phenyl)-N-(2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-1H-imidazole-5-carboxamide
- Structure: Shares the 1H-imidazole-5-carboxamide backbone but includes a bulky tert-butylphenyl group and a cyclohexylamino-pyridinylethyl substituent.
- Functional Data :
Compound B : N-(4-fluorophenyl)methyl-2-(propan-2-yl)-1H-imidazole-5-carboxamide
- Structure : Features a fluorophenylmethyl group and an isopropyl substituent on the imidazole ring.
- Key Differences :
Compound C : N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2)
- Structure : Contains a morpholine-carbonyl group and a 4-chlorophenyl substituent.
- Functional Data: Inhibits SARS-CoV-2 main protease with IC₅₀ = 4.79 ± 1.37 µM (vs. ebselen IC₅₀ = 0.04 ± 0.013 µM). Non-toxic to human cells in cytotoxicity assays .
Structural Analogues with Oxazole-Carboxamide Moieties
Compound D : 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide
- Structure : Replaces the imidazole ring with an oxazole ring and includes an ethyl group.
- Crystallographic Data: Monoclinic P2₁/c space group, a = 8.2143 Å, b = 14.545 Å, c = 10.4360 Å. Dihedral angle between aromatic rings: 8.42°, stabilized by N–H···O hydrogen bonds .
Comparative Data Table
Key Research Findings
Imidazole vs. Oxazole Rings : The imidazole-carboxamide core (as in the target compound and Compounds A/C) is associated with enzyme inhibition (e.g., SARS-CoV-2 protease), while oxazole derivatives (Compound D) lack reported bioactivity but exhibit distinct crystallographic properties .
Substituent Impact : Bulky groups (e.g., morpholine in Compound C) enhance protease inhibition but may reduce binding specificity. Smaller substituents (e.g., 2-chloropyridinyl in the target compound) balance lipophilicity and steric effects .
Hydrogen Bonding : The number of hydrogen bonds correlates with target affinity. Compound A’s four bonds contrast with narcissoside’s thirteen, highlighting structural optimization opportunities .
Biological Activity
N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an imidazole ring and a chloropyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which may contribute to its anticancer effects. For instance, it can bind to the active sites of enzymes like proteases, modulating their activity and potentially leading to reduced tumor growth.
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against various bacterial and fungal strains. Its ability to disrupt microbial cell function makes it a candidate for further pharmacological studies aimed at treating infections .
Biological Activity Overview
The following table summarizes the biological activities observed for this compound:
Case Studies and Research Findings
- Anticancer Potential : A study demonstrated that derivatives of this compound exhibited potent anticancer activity by inhibiting specific pathways involved in tumor growth. The data revealed that these compounds could significantly reduce cell viability in various cancer cell lines, including breast cancer models .
- Antimicrobial Efficacy : Research findings have shown that this compound displays notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the chloropyridine and imidazole rings could enhance or diminish biological activity. For instance, the introduction of different substituents on the pyridine ring was found to affect enzyme binding affinity and overall potency against cancer cells .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide?
A multi-step synthesis approach is typically used. For example, coupling reactions between functionalized pyridine and imidazole precursors under anhydrous conditions are critical. Key steps include:
- Aminolysis : Reacting 2-chloro-3-aminopyridine with activated imidazole-carboxylic acid derivatives (e.g., acyl chlorides) in tetrahydrofuran (THF) under reflux .
- Precipitation and purification : Isolation via solvent evaporation or slow diffusion (e.g., diethyl ether into methanol) to obtain crystalline products .
- Optimization : Adjusting stoichiometry of reagents (e.g., monoethyl oxalyl chloride) and reaction time to minimize byproducts .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm connectivity and substituent positions | Pyridine protons at δ 7.5–8.5 ppm; imidazole protons at δ 7.0–7.3 ppm . |
| FTIR | Identify functional groups | Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) . |
| Mass Spectrometry | Verify molecular weight | ESI-MS peaks matching [M+H]⁺ or [M+Na]⁺ adducts . |
| X-ray Crystallography | Resolve 3D structure | Orthorhombic crystal system (e.g., P2₁2₁2₁ space group) with unit cell parameters (e.g., a = 3.88 Å, b = 14.64 Å) . |
Advanced Research Questions
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of imidazole-carboxamide derivatives?
- Solvent selection : Use mixed solvents (e.g., methanol/diethyl ether) to slow nucleation and improve crystal quality .
- Temperature control : Collect data at 150 K using cryostream cooling to minimize thermal motion and enhance resolution .
- Refinement software : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered regions and anisotropic displacement parameters .
- Validation : Cross-check with PLATON or CCDC tools to detect twinning or voids .
Q. What strategies are effective in resolving contradictions between in vitro inhibitory activity (e.g., IC₅₀) and computational docking predictions for this compound?
- Enzyme kinetics : Perform Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition mechanisms .
- Docking refinement : Use flexible ligand docking (e.g., AutoDock Vina) to account for protein conformational changes and solvation effects .
- Mutagenesis studies : Validate binding residues (e.g., SARS-CoV-2 Mpro His41/Cys145) via site-directed mutagenesis to reconcile discrepancies .
Q. How does the electronic configuration of the chloropyridinyl group influence coordination chemistry in metal complexes of this compound?
-
Ligand design : The electron-withdrawing Cl substituent enhances Lewis acidity at the pyridinyl N, facilitating coordination with transition metals (e.g., Co(II), Ni(II)) .
-
Spectroscopic analysis :
Metal UV-Vis Absorption (λmax) Magnetic Moment (μeff) Co(II) 550–600 nm (d-d transitions) ~4.5 μB (high-spin octahedral) Cu(II) 650–700 nm ~1.7 μB (square planar) -
DFT calculations : Optimize geometries at B97D/TZVP level to correlate electronic structure with redox behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
